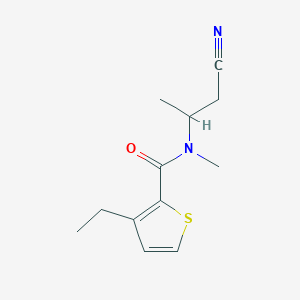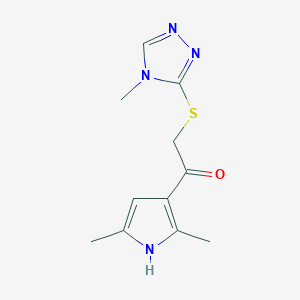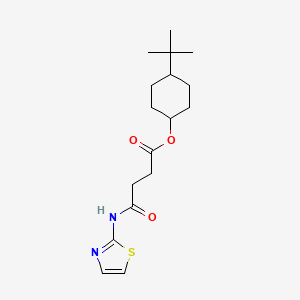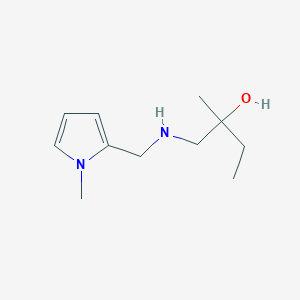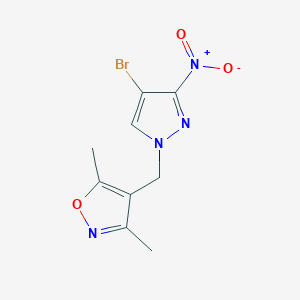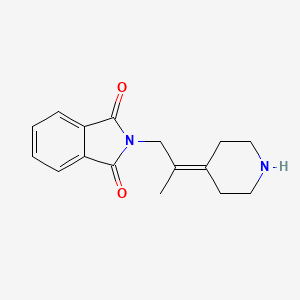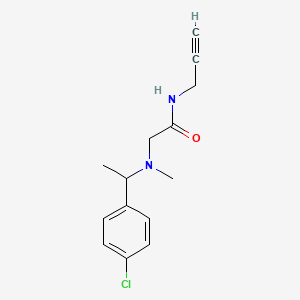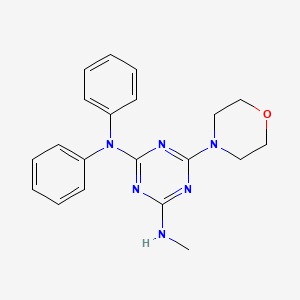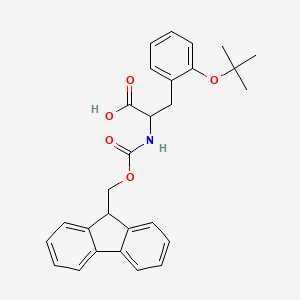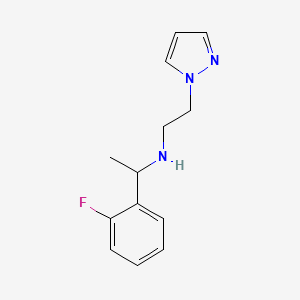
Butyl p-coumarate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl (E)-3-(4-hydroxyphenyl)acrylate is an organic compound that belongs to the class of acrylates. Acrylates are esters derived from acrylic acid and are widely used in the production of polymers, adhesives, and coatings. This particular compound features a butyl group attached to the acrylate moiety, with a hydroxyphenyl group in the para position, making it a versatile intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (E)-3-(4-hydroxyphenyl)acrylate typically involves the esterification of (E)-3-(4-hydroxyphenyl)acrylic acid with butanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Butyl (E)-3-(4-hydroxyphenyl)acrylate can be achieved through continuous flow processes. These processes offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced production costs. Flow microreactor systems are often employed to facilitate the esterification reaction, providing a sustainable and scalable method for large-scale production .
化学反应分析
Types of Reactions
Butyl (E)-3-(4-hydroxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The acrylate moiety can be reduced to form saturated esters.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and strong bases are used for nucleophilic substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated butyl esters.
Substitution: Various substituted phenyl acrylates.
科学研究应用
Butyl (E)-3-(4-hydroxyphenyl)acrylate has numerous applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential as a bioactive compound in drug development.
Medicine: Explored for its role in the formulation of pharmaceutical excipients and drug delivery systems.
Industry: Utilized in the production of adhesives, coatings, and specialty chemicals.
作用机制
The mechanism of action of Butyl (E)-3-(4-hydroxyphenyl)acrylate involves its interaction with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, influencing their activity. The acrylate moiety can undergo polymerization, leading to the formation of cross-linked networks that enhance the mechanical properties of materials. Additionally, the butyl group contributes to the hydrophobicity of the compound, affecting its solubility and interaction with other molecules .
相似化合物的比较
Similar Compounds
Butyl acrylate: Lacks the hydroxyphenyl group, making it less reactive in certain chemical reactions.
Ethyl (E)-3-(4-hydroxyphenyl)acrylate: Similar structure but with an ethyl group instead of a butyl group, affecting its physical properties and reactivity.
Methyl (E)-3-(4-hydroxyphenyl)acrylate: Contains a methyl group, leading to different solubility and reactivity profiles.
Uniqueness
Butyl (E)-3-(4-hydroxyphenyl)acrylate is unique due to the presence of both the butyl and hydroxyphenyl groups. This combination imparts distinct chemical and physical properties, making it a valuable intermediate in various synthetic and industrial applications .
属性
分子式 |
C13H16O3 |
|---|---|
分子量 |
220.26 g/mol |
IUPAC 名称 |
butyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H16O3/c1-2-3-10-16-13(15)9-6-11-4-7-12(14)8-5-11/h4-9,14H,2-3,10H2,1H3/b9-6+ |
InChI 键 |
XEPISKMSORQJRU-RMKNXTFCSA-N |
手性 SMILES |
CCCCOC(=O)/C=C/C1=CC=C(C=C1)O |
规范 SMILES |
CCCCOC(=O)C=CC1=CC=C(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B14913668.png)
